molecular formula C9H10N2O B12930410 N,6-Dimethylbenzo[d]oxazol-2-amine

N,6-Dimethylbenzo[d]oxazol-2-amine

Cat. No.: B12930410
M. Wt: 162.19 g/mol
InChI Key: IBAOBALPYCASPY-UHFFFAOYSA-N
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Description

N,6-Dimethylbenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C9H10N2O It is a derivative of benzo[d]oxazole, characterized by the presence of two methyl groups at the N and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methylating agents to introduce the methyl groups, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N,6-Dimethylbenzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N,6-Dimethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. Studies have shown that it can bind to enzymes and receptors, modulating their activity. For example, it has been found to interact with tubulin and glutamate-gated channels, affecting cellular processes like cell division and neurotransmission . The compound’s effects on metabolic pathways, such as purine and pyrimidine metabolism, have also been documented .

Comparison with Similar Compounds

  • N-Methylbenzo[d]oxazol-2-amine
  • 6-Benzoxazolamine, N,2-dimethyl-

Comparison: N,6-Dimethylbenzo[d]oxazol-2-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,6-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H,10,11)

InChI Key

IBAOBALPYCASPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)NC

Origin of Product

United States

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